2-Amino-3-hydroxybenzamide
Description
2-Amino-3-hydroxybenzamide is an aromatic amide derivative with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. Its structure features an amino (-NH₂) group at the 2-position and a hydroxyl (-OH) group at the 3-position of the benzamide scaffold.
Properties
IUPAC Name |
2-amino-3-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3,10H,8H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUVTOSMGWXSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604630 | |
| Record name | 2-Amino-3-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16353-14-3 | |
| Record name | 2-Amino-3-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxybenzamide typically involves the reaction of 2-nitro-3-hydroxybenzoic acid with ammonia or an amine under reducing conditions. The reduction of the nitro group to an amino group can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic medium .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials such as salicylic acid. The process includes nitration, reduction, and subsequent amide formation. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic medium.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-Amino-3-hydroxybenzaldehyde.
Reduction: 2-Amino-3-hydroxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The compound’s hydroxyl and amino groups play a crucial role in forming hydrogen bonds and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Structural and Molecular Properties
Biological Activity
2-Amino-3-hydroxybenzamide (CAS Number: 16353-14-3) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential applications of this compound, supported by data tables and relevant case studies.
This compound exhibits several key biochemical properties:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
- Thrombin Inhibition : It interacts with thrombin, an enzyme involved in blood coagulation, suggesting potential applications in anticoagulant therapies.
- Anticancer Properties : Various studies indicate that this compound can inhibit the proliferation of cancer cells while sparing normal cells, highlighting its selective toxicity.
Cellular Effects
The compound influences several cellular processes:
- Cell Signaling Modulation : It affects pathways involved in cell growth and apoptosis.
- Gene Expression Alteration : this compound can modulate the expression of genes associated with cancer and inflammation.
Table 1: Summary of Biological Activities
Molecular Mechanism
The molecular mechanism of this compound involves:
- Enzyme Interaction : The compound binds to specific enzymes, inhibiting their activity through competitive or allosteric mechanisms.
- Hydrogen Bond Formation : The hydroxyl and amino groups facilitate interactions with target biomolecules, enhancing its biological efficacy.
Case Study: Anticancer Mechanism
A study conducted on prostate cancer cells demonstrated that treatment with this compound led to apoptosis through cytochrome c release and caspase activation. This indicates its potential as a therapeutic agent for hormone-sensitive cancers.
Research Applications
This compound has several applications across different fields:
- Medicinal Chemistry : Investigated for its potential as an antimicrobial and anticancer agent.
- Biochemical Assays : Used as a ligand for enzyme inhibition studies.
- Synthetic Chemistry : Serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2-Aminobenzamide | Lacks hydroxyl group | Reduced reactivity |
| 3-Hydroxybenzamide | Lacks amino group | Different chemical properties |
| 2-Acetamido-3-hydroxybenzamide | Contains acetyl group | Altered biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
